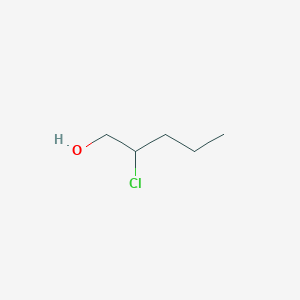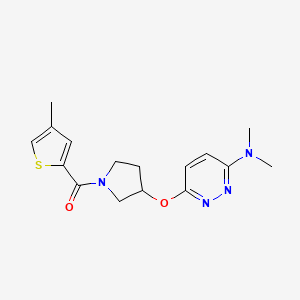![molecular formula C8H13NO B2934659 (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-10-6](/img/structure/B2934659.png)
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism by which it occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Peptide Applications
The synthesis of related heterospirocyclic compounds, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been achieved, demonstrating applications in peptide synthesis. This process involves consecutive treatments with various reagents, highlighting the potential use of similar compounds as dipeptide synthons in the development of peptides, including those with antibiotic properties (Suter et al., 2000).
Antibacterial Agents
Novel compounds exhibiting potent antibacterial activity against respiratory pathogens have been designed, incorporating structural elements similar to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one. These compounds demonstrate significant in vitro and in vivo activities against a variety of pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Stereoselective Syntheses
Efficient stereoselective syntheses of compounds related to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one have been reported, illustrating their significance as intermediates in the synthesis of pharmacologically important molecules. These methodologies enable the production of structurally complex and stereochemically defined compounds, potentially useful in the development of new drugs (Ibuka et al., 1981).
Chiroptical Properties
Studies on the chiroptical properties of diazirine chromophores related to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one have been conducted, providing insights into the stereochemical aspects of these compounds. This research contributes to a deeper understanding of the molecular properties influencing the behavior and reactivity of spirocyclic and azaspirocyclic compounds (Shustov et al., 1990).
Drug Discovery Scaffolds
The development of azaspirocycles through diversity-oriented synthesis demonstrates the potential of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one and related compounds as scaffolds in drug discovery. These methodologies enable the rapid generation of a variety of functionalized heterocycles, underlining the versatility and utility of spirocyclic compounds in medicinal chemistry (Wipf et al., 2004).
Mechanism of Action
Target of Action
The primary target of (7R)-7-Methyl-6-azaspiro[3A structurally similar compound, 2,6-diazaspiro[34]octan-7-one, has been reported to act as a potent antagonist of the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondrion-associated ER membrane .
Mode of Action
The exact mode of action of (7R)-7-Methyl-6-azaspiro[3The σ1r antagonist, 2,6-diazaspiro[34]octan-7-one, enhances the antinociceptive effects of opioids and rescues opioid-induced antinociceptive tolerance . This suggests that (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one might interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by (7R)-7-Methyl-6-azaspiro[3Σ1r antagonists are known to modulate various biochemical pathways, including those involving calcium signaling .
Result of Action
The molecular and cellular effects of (7R)-7-Methyl-6-azaspiro[3Σ1r antagonists like 2,6-diazaspiro[34]octan-7-one can enhance the antinociceptive effects of opioids and rescue opioid-induced antinociceptive tolerance .
Safety and Hazards
properties
IUPAC Name |
(7R)-7-methyl-6-azaspiro[3.4]octan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)


![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)

![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)
![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)